N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide
Overview
Description
N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the phenoxyacetamide core: This can be achieved by reacting 2-chlorophenol with chloroacetic acid under basic conditions to form 2-chlorophenoxyacetic acid.
Introduction of the methoxy group: The methoxy group can be introduced via methylation using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the piperidinylcarbonothioyl group: This step involves the reaction of the intermediate with piperidine and a thiocarbonyl reagent such as thiophosgene or carbon disulfide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a component in agricultural formulations.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonyl)phenoxy]acetamide: Similar structure but lacks the thiocarbonyl group.
N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinyl)phenoxy]acetamide: Similar structure but lacks both the thiocarbonyl and carbonyl groups.
Uniqueness
N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide is unique due to the presence of the thiocarbonyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[2-methoxy-4-(piperidine-1-carbothioyl)phenoxy]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-26-19-13-15(21(28)24-11-5-2-6-12-24)9-10-18(19)27-14-20(25)23-17-8-4-3-7-16(17)22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZXOGDOQMYTRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCCC2)OCC(=O)NC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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